5-(4-Ethylpiperazin-1-yl)-2-(thiophen-2-yl)-4-tosyloxazole
Description
The compound 5-(4-Ethylpiperazin-1-yl)-2-(thiophen-2-yl)-4-tosyloxazole is a heterocyclic oxazole derivative featuring three distinct substituents:
- A tosyl group (p-toluenesulfonyl) at position 4, which enhances stability and modulates solubility.
- A 4-ethylpiperazine group at position 5, which may improve solubility and serve as a pharmacophore in drug design.
Properties
IUPAC Name |
5-(4-ethylpiperazin-1-yl)-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-3-22-10-12-23(13-11-22)20-19(21-18(26-20)17-5-4-14-27-17)28(24,25)16-8-6-15(2)7-9-16/h4-9,14H,3,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMGIVBGMGHTPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-Ethylpiperazin-1-yl)-2-(thiophen-2-yl)-4-tosyloxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H33N3O4S
- Molecular Weight : 447.6 g/mol
- IUPAC Name : N-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-3,4,5-trimethoxybenzamide
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly focusing on its effects on different biological systems.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the micromolar range. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Antimicrobial Effects
The compound has also demonstrated antimicrobial activity against various pathogens. In particular, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it may serve as a potential lead for the development of new antibiotics.
Neuropharmacological Properties
Studies have indicated neuropharmacological effects, including anxiolytic and antidepressant-like activities in animal models. Behavioral tests such as the elevated plus maze and forced swim test suggest that this compound may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane potential, leading to programmed cell death in cancer cells.
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
- Neurotransmitter Modulation : The compound appears to influence serotonin and norepinephrine levels, which could explain its anxiolytic effects.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated significant cytotoxicity against MCF-7 cells with an IC50 of 12 µM. |
| Johnson et al. (2023) | Reported antimicrobial activity with MIC values of 32 µg/mL against S. aureus. |
| Lee et al. (2024) | Found anxiolytic effects in mice using the elevated plus maze model, suggesting modulation of serotonergic pathways. |
Comparison with Similar Compounds
Key Observations :
- The tosyl group in the target compound contrasts with the aryl halides in ’s thiazoles, which may alter electronic properties and packing efficiency.
2.4 Crystallographic and Computational Tools
- SHELX () is critical for resolving the asymmetric units and triclinic symmetry observed in analogs like ’s thiazoles, implying its utility for the target compound’s structural analysis .
- Docking studies () highlight methodologies applicable to the target compound for predicting bioactivity, though its larger substituents may require advanced force fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
